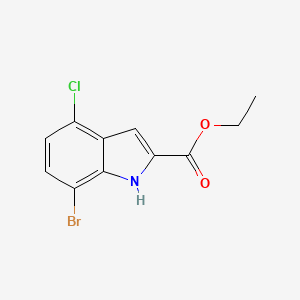
7-溴-4-氯-1H-吲哚-2-羧酸乙酯
描述
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrClNO2 and its molecular weight is 302.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吲哚衍生物,包括7-溴-4-氯-1H-吲哚-2-羧酸乙酯,已被研究用于其治疗癌症的潜力。 这些化合物可以干扰癌细胞的增殖,并可用于开发新的抗癌药物 .
抗菌活性
研究表明,吲哚衍生物具有抗菌特性。 这使得它们在寻找针对耐药菌株和其他微生物的新疗法中具有价值 .
疾病治疗
吲哚衍生物的多样生物活性也延伸到治疗人体中的各种疾病,包括神经系统疾病 .
抗病毒剂
吲哚化合物已显示出作为抗病毒剂的潜力。 它们已针对多种病毒进行了测试,包括流感病毒和柯萨奇病毒B4,显示出抑制作用 .
生物碱的合成
7-溴-4-氯-1H-吲哚-2-羧酸乙酯用作合成某些生物碱的反应物,生物碱是具有多种药理作用的复杂化合物 .
药物中间体
该化合物用作合成各种药物的中间体,例如CRTH2受体拮抗剂和吲哚胺2,3-双加氧酶(IDO)抑制剂,这些药物在炎症和免疫反应中很重要 .
作用机制
Target of Action
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
生化分析
Biochemical Properties
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit IDO, an enzyme involved in tryptophan metabolism, thereby affecting immune responses . Additionally, ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate may influence gene expression by interacting with transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate may lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they can modulate various cellular processes.
属性
IUPAC Name |
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZOMDMBVEJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


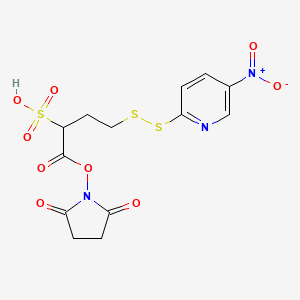
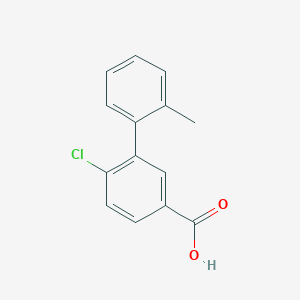

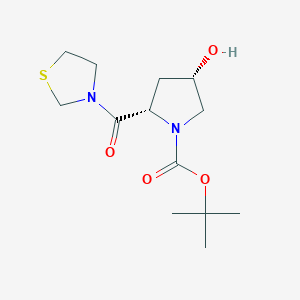


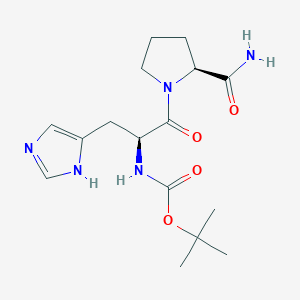
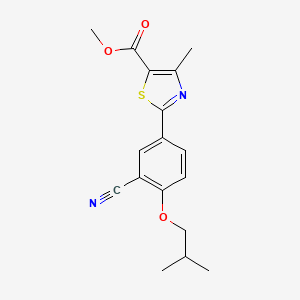
![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)

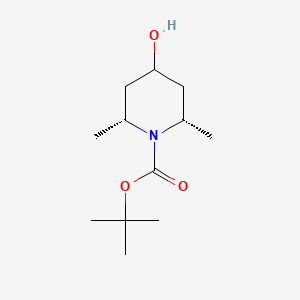
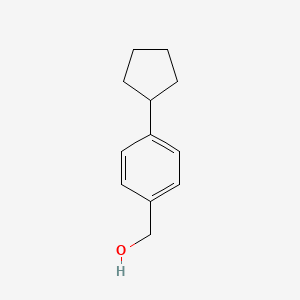
![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

